molecular formula C12H17N5O3S2 B2613517 3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097928-85-1

3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2613517
CAS No.: 2097928-85-1
M. Wt: 343.42
InChI Key: WAVFTSQJUUGDDO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological activities of compounds related to thiadiazoles. For instance, studies on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents have been documented. These compounds, including thiadiazoles, were synthesized to evaluate their antisecretory and cytoprotective properties against ulcers. However, while not all compounds showed significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl models, highlighting their potential in therapeutic applications (Starrett et al., 1989).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. This research aims to develop new antibacterial agents by exploring the chemistry of sulfonamides and related heterocycles, which includes thiadiazoles. The findings from these studies contribute to the ongoing search for effective antibacterial compounds (Azab et al., 2013).

Antimicrobial and Cytotoxic Activities

Research has extended into the synthesis of sulfonamidomethane-linked heterocycles, exploring their antimicrobial and cytotoxic activities. Specifically, thiadiazole compounds have been prepared and tested against various pathogens and cancer cell lines, revealing their potential as leads for developing new antimicrobial and anticancer agents (Swapna et al., 2013).

Insecticidal Assessment

The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against agricultural pests like the cotton leafworm, Spodoptera littoralis, have also been explored. These studies provide insights into the potential use of thiadiazole derivatives as insecticidal agents, contributing to agricultural pest management strategies (Fadda et al., 2017).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-3-16-8-12(14-9(16)2)22(18,19)17-5-4-10(7-17)20-11-6-13-21-15-11/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVFTSQJUUGDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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